7-Methoxy-3-nitroquinolin-4-ol

Beschreibung

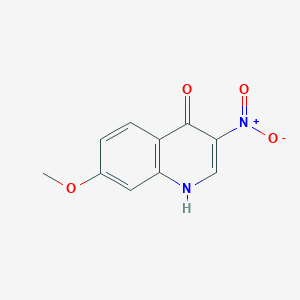

7-Methoxy-3-nitroquinolin-4-ol (CAS: 256923-63-4) is a nitro-substituted quinoline derivative with the molecular formula C₁₀H₈N₂O₄ and a molar mass of 220.18 g/mol . Its structure features a methoxy group at position 7, a nitro group at position 3, and a hydroxyl group at position 4 of the quinoline backbone. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras) .

Eigenschaften

IUPAC Name |

7-methoxy-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNGFMDUBZIWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Derivatives with Varying Substituents

NQ Series (NQ1–NQ6, NQ15, NQ16)

These analogs, synthesized in a 2008 study, share the 3-nitroquinoline core but differ in substituent patterns (Table 1) :

| Compound | Substituents (Positions) | Molecular Formula | Melting Point (°C) | Key Spectral Data (¹H NMR, EI-MS) |

|---|---|---|---|---|

| NQ1 | 6-(Benzyloxy), 7-methoxy, 4-amine | C₂₅H₁₉N₃O₄ | 222 | δ 9.87 (s, quinoline-H), m/z 425 [M]⁺ |

| NQ2 | 7-(Benzyloxy), 6-methoxy, 4-amine | C₂₅H₁₉N₃O₄ | 223 | δ 9.87 (s, quinoline-H), m/z 425 [M]⁺ |

| NQ3 | 7-Methoxy, 4-amine, 6-hydroxy | C₁₈H₁₃N₃O₄ | 156 | δ 9.27 (s, quinoline-H), m/z 335 [M]⁺ |

| NQ4 | 6-(Benzyloxy), 7-methoxy, 3-bromo | C₂₃H₁₈BrN₃O₄ | 268 | δ 9.77 (s, quinoline-H), m/z 480 [M+1]⁺ |

| NQ15 | 6-(Benzyloxy), 4-ethoxy | C₂₅H₂₃N₃O₅ | 211 | δ 4.31 (q, OCH₂CH₃), m/z 445 [M]⁺ |

| NQ16 | 7-Methoxy, 4-(trifluoromethoxy) | C₁₇H₁₂F₃N₃O₅ | Not reported | Not reported |

Key Observations :

- Positional Isomerism: NQ1 and NQ2 (benzyloxy/methoxy swap) show nearly identical mass spectra but distinct ¹H NMR shifts, highlighting the sensitivity of quinoline proton environments to substituent positions .

- Deprotection Effects : Removing the benzyl group (NQ1 → NQ3) reduces melting points (222°C → 156°C), likely due to increased polarity and reduced crystallinity .

- Halogen Impact : Bromine substitution (NQ4) increases molecular weight (480 vs. 425 for NQ1) and elevates melting points (268°C), suggesting enhanced intermolecular interactions .

Halogen-Substituted Analogs

7-Chloro-3-nitroquinolin-4-ol (CAS: 5350-50-5)

Fluorinated and Iodinated Derivatives

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol (CAS: 1595523-65-1)

High-Similarity Compounds (Structural Clusters)

identifies compounds with >85% structural similarity to 7-Methoxy-3-nitroquinolin-4-ol:

- A836223 (CAS: 256923-33-8, Similarity: 0.98): Likely a positional isomer or tautomer.

- A752278 (CAS: 855764-13-5, Similarity: 0.90): May feature alternative substituents (e.g., methyl or ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.